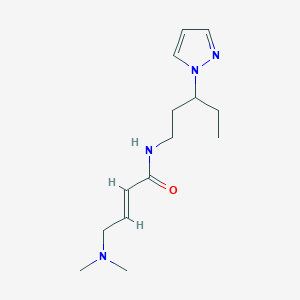
(E)-4-(Dimethylamino)-N-(3-pyrazol-1-ylpentyl)but-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(Dimethylamino)-N-(3-pyrazol-1-ylpentyl)but-2-enamide, also known as J147, is a synthetic compound that has gained attention in recent years due to its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. J147 was first identified through a screening process of compounds that were able to improve memory in aged rats.
Wirkmechanismus
The exact mechanism of action of (E)-4-(Dimethylamino)-N-(3-pyrazol-1-ylpentyl)but-2-enamide is not fully understood, but it is believed to work through a number of different pathways. (E)-4-(Dimethylamino)-N-(3-pyrazol-1-ylpentyl)but-2-enamide has been shown to activate the transcription factor ATF4, which regulates the expression of genes involved in cellular stress response and protein folding. (E)-4-(Dimethylamino)-N-(3-pyrazol-1-ylpentyl)but-2-enamide has also been shown to inhibit the activity of the enzyme phosphodiesterase-4 (PDE4), which is involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, (E)-4-(Dimethylamino)-N-(3-pyrazol-1-ylpentyl)but-2-enamide increases cAMP levels, which can lead to increased BDNF expression and improved neuronal function.
Biochemical and Physiological Effects
(E)-4-(Dimethylamino)-N-(3-pyrazol-1-ylpentyl)but-2-enamide has been shown to have a number of biochemical and physiological effects in animal models. In addition to its effects on memory and cognitive function, (E)-4-(Dimethylamino)-N-(3-pyrazol-1-ylpentyl)but-2-enamide has been shown to reduce inflammation and oxidative stress in the brain, as well as improve mitochondrial function. (E)-4-(Dimethylamino)-N-(3-pyrazol-1-ylpentyl)but-2-enamide has also been shown to increase levels of BDNF and other neuroprotective proteins, and to promote the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (E)-4-(Dimethylamino)-N-(3-pyrazol-1-ylpentyl)but-2-enamide is that it has been extensively studied in animal models, and has been shown to have a number of potential therapeutic benefits. However, one limitation is that the exact mechanism of action is not fully understood, and more research is needed to fully elucidate the pathways involved. Additionally, (E)-4-(Dimethylamino)-N-(3-pyrazol-1-ylpentyl)but-2-enamide has not yet been tested in human clinical trials, so its safety and efficacy in humans is not yet known.
Zukünftige Richtungen
There are a number of potential future directions for research on (E)-4-(Dimethylamino)-N-(3-pyrazol-1-ylpentyl)but-2-enamide. One area of interest is in developing more potent and selective analogs of (E)-4-(Dimethylamino)-N-(3-pyrazol-1-ylpentyl)but-2-enamide, which could have improved therapeutic efficacy. Another area of interest is in exploring the potential of (E)-4-(Dimethylamino)-N-(3-pyrazol-1-ylpentyl)but-2-enamide as a treatment for other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Finally, more research is needed to fully understand the mechanism of action of (E)-4-(Dimethylamino)-N-(3-pyrazol-1-ylpentyl)but-2-enamide, and to determine its safety and efficacy in human clinical trials.
Synthesemethoden
(E)-4-(Dimethylamino)-N-(3-pyrazol-1-ylpentyl)but-2-enamide is synthesized through a multi-step process that involves the coupling of two key intermediates. The first intermediate is 3-(2,4-dimethoxyphenyl)acrylic acid, which is reacted with methylamine to form the corresponding amide. The second intermediate is 3-bromo-1-(3-pyrazol-1-ylpropyl)benzene, which is reacted with 1,5-dibromopentane to form the corresponding di-bromo compound. The two intermediates are then coupled together using palladium catalysis to form (E)-4-(Dimethylamino)-N-(3-pyrazol-1-ylpentyl)but-2-enamide.
Wissenschaftliche Forschungsanwendungen
(E)-4-(Dimethylamino)-N-(3-pyrazol-1-ylpentyl)but-2-enamide has been extensively studied for its potential as a treatment for neurodegenerative diseases. In animal models, (E)-4-(Dimethylamino)-N-(3-pyrazol-1-ylpentyl)but-2-enamide has been shown to improve memory and cognitive function, as well as reduce inflammation and oxidative stress in the brain. (E)-4-(Dimethylamino)-N-(3-pyrazol-1-ylpentyl)but-2-enamide has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons.
Eigenschaften
IUPAC Name |
(E)-4-(dimethylamino)-N-(3-pyrazol-1-ylpentyl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O/c1-4-13(18-12-6-9-16-18)8-10-15-14(19)7-5-11-17(2)3/h5-7,9,12-13H,4,8,10-11H2,1-3H3,(H,15,19)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYROPPLPJLDUPH-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCNC(=O)C=CCN(C)C)N1C=CC=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CCNC(=O)/C=C/CN(C)C)N1C=CC=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


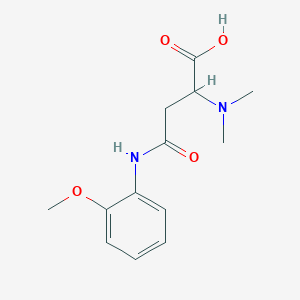
![ethyl 2-[[2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2911722.png)
![2-(3,5-dimethylisoxazol-4-yl)-N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2911723.png)
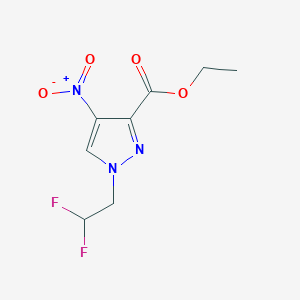
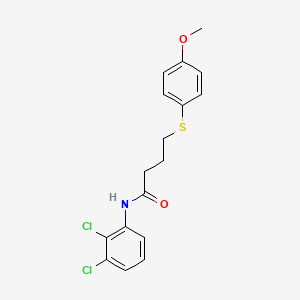
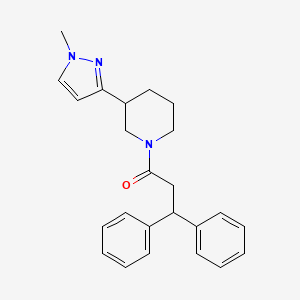
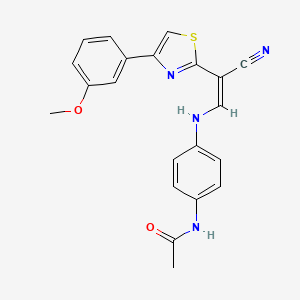
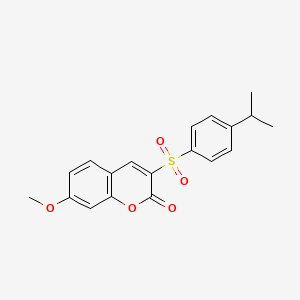
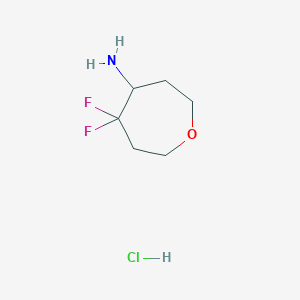
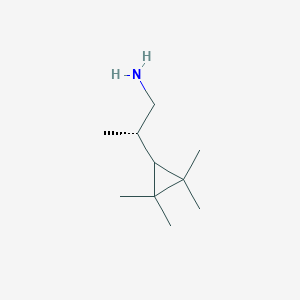
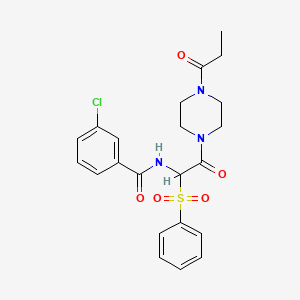
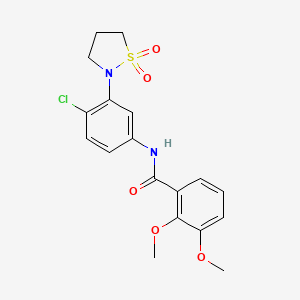
![1H,2H,3H-pyrido[2,3-b][1,4]thiazine](/img/structure/B2911741.png)